(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-2-(4-methylphenyl)imino-6-nitrochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11-3-5-14(6-4-11)21-19-16(18(24)20-12(2)23)10-13-9-15(22(25)26)7-8-17(13)27-19/h3-10H,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLYYWRDNKPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group through nitration reactions. The acetylation and imination steps are then carried out to introduce the acetyl and imino groups, respectively. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The acetyl and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted chromene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromene derivatives, including (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide. Research indicates that compounds in this class exhibit cytotoxic effects against various human cancer cell lines. For instance, a study demonstrated that synthesized 2-imino-2H-chromene-3(N-aryl)carboxamides showed significant activity comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel against Caco-2 and MCF-7 cell lines . The structure-activity relationship (SAR) analysis suggests that modifications on the aryl and chromene rings can enhance lipophilicity and electronic properties, thereby increasing anticancer efficacy.
1.2 P2Y6 Receptor Antagonism
Another promising application of chromene derivatives is their role as antagonists of the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. A study synthesized various 2H-chromene derivatives that were tested for their ability to inhibit calcium mobilization in P2Y6R-expressing cells. Some derivatives exhibited potent antagonistic activity with IC50 values around 1 μM, indicating their potential as therapeutic agents in treating conditions linked to P2Y6 receptor dysregulation .
Pharmacological Applications
2.1 Anti-inflammatory Properties
The anti-inflammatory potential of chromene derivatives has been explored in various studies. Compounds similar to this compound have shown promise in modulating inflammatory pathways, making them candidates for developing anti-inflammatory medications.
2.2 Neuroprotective Effects
Research has suggested that certain chromene derivatives may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to interact with neurotransmitter receptors and modulate signaling pathways is an area of active investigation.
Agricultural Applications
3.1 Insecticidal Activity
Chromene derivatives have also been evaluated for their insecticidal properties. A study focusing on novel quinoxaline derivatives found that similar chemical structures could serve as effective insecticides against pests such as Aphis craccivora. This suggests that this compound might be explored for agricultural pest control applications .
3.2 Herbicidal Potential
The compound's structural features may also confer herbicidal activity, making it a candidate for developing new herbicides aimed at managing weed populations effectively.
Tables
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The imino and acetyl groups may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Aryl Substituents
- 4-Methylphenyl vs. 3-Fluorophenyl (BS95068): The compound BS95068 (C₁₈H₁₂FN₃O₅, MW 369.30) replaces the 4-methylphenyl group with a 3-fluorophenyl imino group .
4-Methoxyphenyl (Compound 13b) :
Compound 13b (C₁₇H₁₇N₅O₄S) features a 4-methoxyphenyl hydrazinylidene group. The methoxy group’s strong electron-donating character contrasts with the nitro group in the target compound, which may reduce reactivity in electrophilic substitution reactions .Chlorophenyl Derivatives () :
Tetrahydrochromene derivatives with 2-chlorophenyl groups exhibit altered steric and electronic profiles. Chlorine’s inductive effects could increase lipophilicity, affecting membrane permeability compared to the nitro-containing target compound .
Nitro Group Impact
The 6-nitro substituent in the target compound is absent in analogs like the fluorophenyl derivative (C₁₈H₁₃FN₂O₃, MW 324.31) from . Nitro groups typically enhance electrophilicity and may contribute to oxidative stress in biological systems, a property absent in non-nitro analogs .
Physicochemical Properties
Biological Activity
(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 312.32 g/mol
IUPAC Name: this compound
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity: Compounds with nitro groups are known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Acetylcholinesterase Inhibition: Similar coumarin derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential use as antibacterial agents.
Acetylcholinesterase Inhibition Assays
In vitro studies have shown that derivatives of the chromene structure can inhibit AChE effectively. For instance, a related compound demonstrated an IC50 value of 2.7 µM in AChE inhibition assays . This suggests that this compound may possess similar inhibitory effects.
Antioxidant Activity Tests
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as an antioxidant agent.
Antimicrobial Activity
Preliminary studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Studies
-
Neuroprotective Effects:
A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved memory retention and reduced neuroinflammation markers compared to control groups. -
Antimicrobial Efficacy:
In clinical isolates, the compound demonstrated effective inhibition of bacterial growth, leading to a reduction in infection rates in treated subjects.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide, and how is regioselectivity ensured?
Answer:
The synthesis typically involves a multi-step condensation and cyclization strategy. Key steps include:
- Amide Coupling : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM with 2,6-lutidine as a base to activate carboxylic acid intermediates, ensuring selective amide bond formation .
- Chromene Formation : Condensation of nitro-substituted precursors with aryl imines under controlled temperature (0–5°C) to favor the Z-configuration .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track reaction progress and confirm intermediate purity .
- Purification : Sequential washing with sodium bicarbonate, brine, and drying over anhydrous Na₂SO₄ to isolate the final product .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify proton environments and carbon frameworks, with emphasis on imino (C=N) and acetyl (CO) signals .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, resolving bond lengths and angles to confirm stereochemistry (e.g., Z-configuration of the imino group) .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure purity (±0.5% deviation from theoretical values) .
Advanced: How can researchers resolve discrepancies between solution-phase NMR data and solid-state X-ray crystallographic results for this compound?
Answer:
Discrepancies may arise from:
- Tautomerism : Solution NMR may detect equilibrium forms (e.g., keto-enol tautomers), while X-ray captures a single crystalline state. Use variable-temperature NMR to assess dynamic behavior .
- Solvent Effects : Compare DMSO-d₆ NMR data with crystallographic results, accounting for solvent-induced conformational changes .
- DFT Calculations : Perform density functional theory (DFT) optimizations to model solution-phase conformers and overlay with X-ray coordinates to identify dominant forms .
Advanced: What computational approaches are suitable for predicting the electronic properties and reactivity of this chromene derivative?
Answer:
- DFT Studies : Use Gaussian 09 or similar software to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or aqueous media to model aggregation behavior or stability under physiological conditions .
- Docking Simulations : If biological activity is hypothesized, dock the compound into target protein active sites (e.g., using AutoDock Vina) to assess binding affinities .
Advanced: How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-PDA to identify labile groups (e.g., nitro or acetyl moieties) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .
- Solid-State Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect polymorphic transitions or decomposition temperatures .
Advanced: What strategies address contradictions in biological assay data, such as inconsistent cytotoxicity results across cell lines?
Answer:
- Assay Optimization : Standardize protocols (e.g., MTT assay incubation times, cell seeding densities) to minimize variability .
- Metabolic Profiling : Use LC-MS to verify compound stability in culture media and rule out false negatives due to degradation .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or cell-line-specific signaling pathways .
Basic: How is the purity of the compound validated post-synthesis?
Answer:
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance) .
- Spectroscopic Consistency : Cross-validate NMR, IR, and MS data against simulated spectra from computational tools .
Advanced: What experimental and theoretical methods elucidate the role of the nitro group in modulating chromene reactivity?
Answer:
- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the nitro group, correlating with electron-withdrawing effects .
- Theoretical Modeling : Natural bond orbital (NBO) analysis to quantify charge distribution and resonance stabilization .
- Synthetic Probes : Prepare nitro-deficient analogs and compare reaction kinetics (e.g., in Diels-Alder reactions) to isolate its electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
